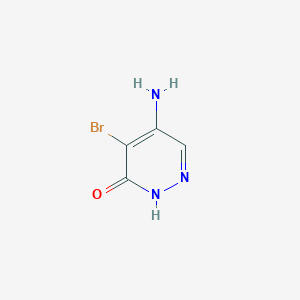
5-Amino-4-bromo-2,3-dihydropyridazin-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Amino-4-bromo-2,3-dihydropyridazin-3-one is a heterocyclic organic compound that contains both amino and bromine functional groups attached to a pyridazine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-4-bromo-2,3-dihydropyridazin-3-one typically involves the bromination of pyridazinone derivatives followed by amination. One common method involves the following steps:
Bromination: Pyridazin-3(2H)-one is treated with bromine in the presence of a suitable solvent such as acetic acid to introduce the bromine atom at the 4-position.
Amination: The brominated intermediate is then reacted with ammonia or an amine source under controlled conditions to introduce the amino group at the 5-position.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and optimized reaction conditions to ensure high yield and purity.
化学反応の分析
Types of Reactions
5-Amino-4-bromo-2,3-dihydropyridazin-3-one can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxyl, alkoxy, or thiol groups.
Oxidation and Reduction: The amino group can be oxidized to form nitro or nitroso derivatives, while reduction can lead to the formation of hydrazine derivatives.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium tert-butoxide, and thiols. Conditions typically involve heating in a suitable solvent.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate or hydrogen peroxide, and reducing agents like sodium borohydride or lithium aluminum hydride are used.
Coupling Reactions: Palladium catalysts and bases such as potassium carbonate are commonly used under inert atmosphere conditions.
Major Products Formed
Substitution Reactions: Products include 5-amino-4-hydroxypyridazin-3(2H)-one, 5-amino-4-alkoxypyridazin-3(2H)-one, and 5-amino-4-thiolpyridazin-3(2H)-one.
Oxidation and Reduction: Products include 5-nitro-4-bromopyridazin-3(2H)-one and 5-hydrazino-4-bromopyridazin-3(2H)-one.
Coupling Reactions: Products include various biaryl and heteroaryl derivatives.
科学的研究の応用
5-Amino-4-bromo-2,3-dihydropyridazin-3-one has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound is used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in the study of enzyme inhibitors and receptor ligands.
作用機序
The mechanism of action of 5-Amino-4-bromo-2,3-dihydropyridazin-3-one depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor ligand, interacting with specific molecular targets and pathways. The bromine and amino groups play a crucial role in its binding affinity and specificity.
類似化合物との比較
Similar Compounds
- 5-Amino-4-chloropyridazin-3(2H)-one
- 5-Amino-4-fluoropyridazin-3(2H)-one
- 5-Amino-4-iodopyridazin-3(2H)-one
Uniqueness
5-Amino-4-bromo-2,3-dihydropyridazin-3-one is unique due to the presence of the bromine atom, which imparts specific reactivity and properties. Compared to its chloro, fluoro, and iodo analogs, the bromine atom provides a balance between reactivity and stability, making it a versatile intermediate in various chemical reactions.
特性
分子式 |
C4H4BrN3O |
|---|---|
分子量 |
190 g/mol |
IUPAC名 |
4-amino-5-bromo-1H-pyridazin-6-one |
InChI |
InChI=1S/C4H4BrN3O/c5-3-2(6)1-7-8-4(3)9/h1H,(H3,6,8,9) |
InChIキー |
IEZAPLZRJOUNFM-UHFFFAOYSA-N |
正規SMILES |
C1=NNC(=O)C(=C1N)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















